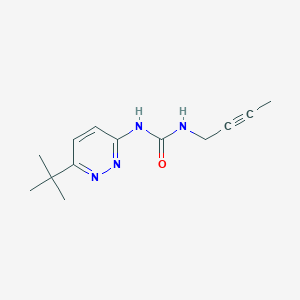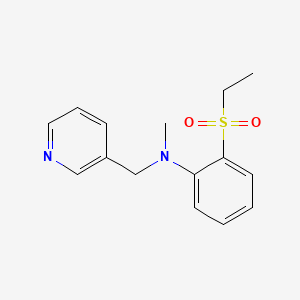![molecular formula C18H22N2O3S B6624114 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is a chemical compound that belongs to the family of benzamide derivatives. It has been found to possess unique biochemical and physiological properties that make it a promising candidate for scientific research applications.
科学研究应用
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. It has also been used as a tool to study the mechanism of action of certain enzymes and proteins.
作用机制
The mechanism of action of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and inflammation. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antioxidant properties and protect against oxidative stress.
实验室实验的优点和局限性
The advantages of using 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide in lab experiments include its unique biochemical and physiological properties, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a tool to study the mechanism of action of certain enzymes and proteins. The limitations of using 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide. These include:
1. Further studies to understand its mechanism of action and identify new targets for drug development.
2. Development of new drugs based on the structure of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide for the treatment of cancer, inflammation, and other diseases.
3. Studies to investigate its potential as a tool to study the mechanism of action of certain enzymes and proteins.
4. Investigation of its potential as an antioxidant and its ability to protect against oxidative stress.
Conclusion:
In conclusion, 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is a promising compound with unique biochemical and physiological properties. Its potential as a tool for scientific research and drug development makes it an interesting topic for further investigation. Further studies are needed to fully understand its mechanism of action and identify new targets for drug development.
合成方法
The synthesis of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide involves the reaction of 4-[(4-ethylsulfonylphenyl)amino]methylbenzoic acid with N-methyl-N-(trimethylsilyl)acetamide in the presence of a catalyst. This reaction leads to the formation of the desired product, which can be purified by column chromatography.
属性
IUPAC Name |
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)17-11-9-16(10-12-17)20(3)13-14-5-7-15(8-6-14)18(21)19-2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLQYRVCDYMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)

![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)


![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)

![4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![[(3S,4R)-1-(6-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624149.png)